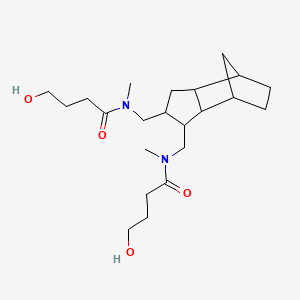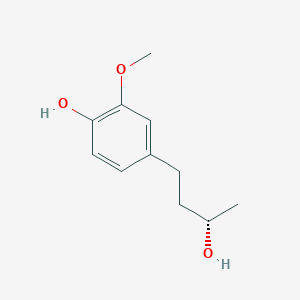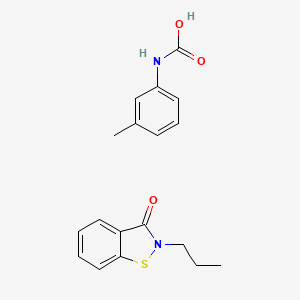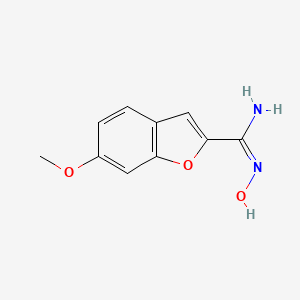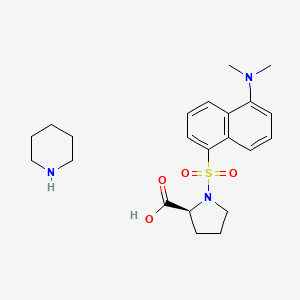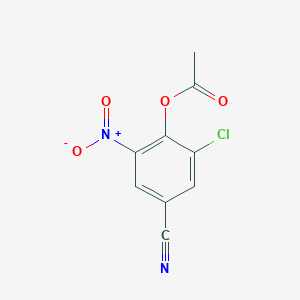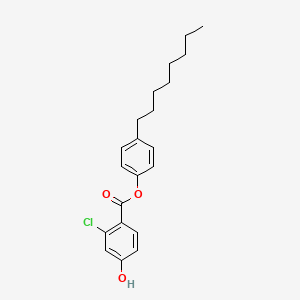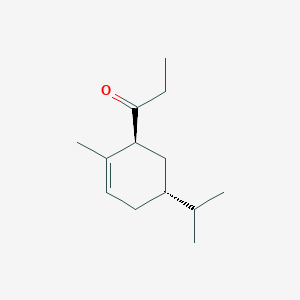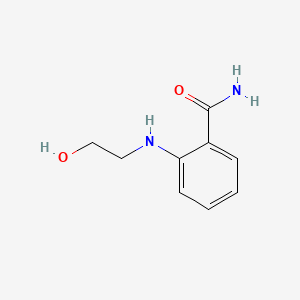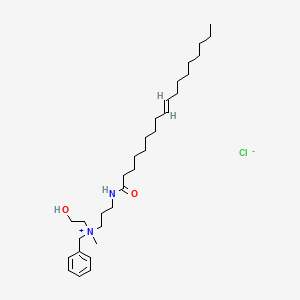
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:
Solvent: Polar solvents like ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The process may include:
Purification: Techniques like crystallization or distillation to remove impurities.
Quality Control: Analytical methods such as HPLC or NMR to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines or alcohols under specific conditions.
Substitution: Participates in nucleophilic substitution reactions, especially with halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride involves its interaction with biological membranes. The compound can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This property is particularly useful in its antimicrobial action, where it targets bacterial cell membranes, causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in industrial and laboratory applications.
Uniqueness
Benzyl(2-hydroxyethyl)methyl(3-((1-oxooctadec-9-enyl)amino)propyl)ammonium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its long alkyl chain and quaternary ammonium group make it particularly effective as a surfactant and antimicrobial agent .
Propiedades
Número CAS |
94108-21-1 |
|---|---|
Fórmula molecular |
C31H55ClN2O2 |
Peso molecular |
523.2 g/mol |
Nombre IUPAC |
benzyl-(2-hydroxyethyl)-methyl-[3-[[(E)-octadec-9-enoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C31H54N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-31(35)32-25-21-26-33(2,27-28-34)29-30-22-18-17-19-23-30;/h10-11,17-19,22-23,34H,3-9,12-16,20-21,24-29H2,1-2H3;1H/b11-10+; |
Clave InChI |
RUKUQFXEZUPOEE-ASTDGNLGSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCO)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


